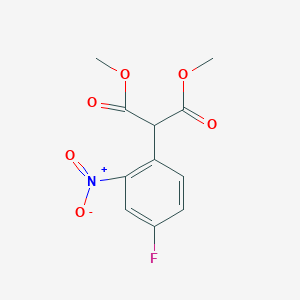
Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester
概要
説明
Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester is an organic compound with the molecular formula C11H10FNO6 It is a derivative of malonic acid, featuring a fluorine atom and a nitro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester typically involves the reaction of dimethyl malonate with 4-fluoro-2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
化学反応の分析
Types of Reactions: Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: 4-amino-2-nitrophenylmalonate.
Substitution: Various substituted phenylmalonates depending on the nucleophile used.
Hydrolysis: 4-fluoro-2-nitrophenylmalonic acid.
科学的研究の応用
Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are determined by the functional groups present and their interactions with biological targets. The nitro group, for instance, can participate in redox reactions, while the ester groups can be hydrolyzed to release active carboxylic acids.
類似化合物との比較
Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester can be compared with other malonate derivatives such as:
Dimethyl 2-nitrophenylmalonate: Lacks the fluorine atom, which can affect its reactivity and applications.
Dimethyl 4-chloro-2-nitrophenylmalonate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Dimethyl 4-bromo-2-nitrophenylmalonate: Contains a bromine atom, which can influence its reactivity in substitution reactions.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s electronic properties and reactivity, making it valuable for specific applications in synthesis and drug development.
特性
分子式 |
C11H10FNO6 |
|---|---|
分子量 |
271.20 g/mol |
IUPAC名 |
dimethyl 2-(4-fluoro-2-nitrophenyl)propanedioate |
InChI |
InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 |
InChIキー |
YGMYINIHIYQFHB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














